4-(6-(4-(m-Tolylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine
Description
4-{6-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}MORPHOLINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a pyridazine ring, and a piperazine ring substituted with a methylbenzenesulfonyl group, making it a versatile molecule for research and industrial purposes.
Properties
Molecular Formula |
C19H25N5O3S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
4-[6-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]morpholine |
InChI |
InChI=1S/C19H25N5O3S/c1-16-3-2-4-17(15-16)28(25,26)24-9-7-22(8-10-24)18-5-6-19(21-20-18)23-11-13-27-14-12-23/h2-6,15H,7-14H2,1H3 |
InChI Key |
HTWPRXNUNUUDIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}MORPHOLINE typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, followed by the introduction of the piperazine ring. The methylbenzenesulfonyl group is then attached to the piperazine ring, and finally, the morpholine ring is incorporated. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the required quantity, purity, and cost-effectiveness. Industrial production often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-{6-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}MORPHOLINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-{6-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-{6-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}MORPHOLINE
- 4-{6-[4-(TOLUENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}MORPHOLINE
Uniqueness
4-{6-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}MORPHOLINE stands out due to the presence of the methylbenzenesulfonyl group, which imparts unique chemical and biological properties. This structural feature may enhance its reactivity and specificity in various applications compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
